molecular formula C11H15NO2 B1267188 2-Amino-5-phenylpentanoic acid CAS No. 2046-19-7

2-Amino-5-phenylpentanoic acid

Cat. No. B1267188
CAS RN: 2046-19-7
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-phenylpentanoic acid and related compounds has been reported through methods that include the resolution of amino acids and the use of precursor molecules. A notable method involves the preparation of L-2-Amino-5-phenylpentanoic acid (L-App) as a constituent amino acid in AM-toxins. The synthesis process employs diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate as a precursor, followed by saponification, decarboxylation, and resolution through acylase to afford L-App (Shimohigashi, Lee, & Izumiya, 1976).

Molecular Structure Analysis

Research on the molecular structure of 2-Amino-5-phenylpentanoic acid derivatives has focused on their interaction with biological targets and their stereochemistry. Structural studies have synthesized inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid, highlighting the importance of stereochemistry in binding to HIV-1 protease (Raju & Deshpande, 1991).

Chemical Reactions and Properties

2-Amino-5-phenylpentanoic acid and its derivatives have been used as lead compounds in the design of inhibitors for various enzymes. For example, S-2-amino-5-azolylpentanoic acids have been synthesized to inhibit nitric oxide synthases, showcasing the compound's versatility in chemical modifications for targeted biological activity (Ulhaq et al., 1998).

Physical Properties Analysis

The synthesis and characterization of W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid, a derivative of 2-Amino-5-phenylpentanoic acid, demonstrate the compound's capacity to form stable complexes. These complexes exhibit sharp, intense absorption bands, indicating their potential utility in spectroelectrochemical applications (Kowalski et al., 2009).

Scientific Research Applications

1. Role in Constituent Amino Acids of AM-Toxins

2-Amino-5-phenylpentanoic acid (App) has been identified as a constituent amino acid in AM-toxins. AM-toxins are phytotoxic metabolites produced by the pathogenic fungus Alternaria alternata, involved in plant diseases. The study by Shimohigashi et al. (1976) demonstrates the synthesis and resolution of App, highlighting its relevance in the study of plant pathology and fungal metabolites.

2. Inhibitory Potential in HIV-1 Protease

In the context of HIV research, derivatives of 2-Amino-5-phenylpentanoic acid have been synthesized and evaluated for their inhibitory effects on HIV-1 protease. The study by Raju & Deshpande (1991) demonstrates the synthesis of these inhibitors, contributing significantly to antiviral research and drug development against HIV.

3. Designing Inhibitors for Nitric Oxide Synthases

S-2-Amino-5-azolylpentanoic acids, related to 2-Amino-5-phenylpentanoic acid, have been explored for their inhibitory effects on nitric oxide synthases (NOS). The research by Ulhaq et al. (1998) indicates their potential in the design of potent NOS inhibitors, which is crucial for understanding and treating various physiological and pathological processes involving nitric oxide.

4. Development of Gamma-Amino-Acid-Bearing Peptides

2-Amino-5-phenylpentanoic acid has been used in the synthesis of gamma-amino-acid-bearing peptides like thalassospiramides, which exhibit biological activities like the inhibition of nitric oxide production. The work by Um et al. (2013) on marine bacteria-derived peptides opens avenues for novel biochemical compounds with potential pharmacological applications.

5. Role in Selective Enzyme Inhibition

Derivatives of 2-Amino-5-phenylpentanoic acid, like 4-amino-5-fluoro-3-phenylpentanoic acids, have been studied for their role in the selective inhibition of enzymes like gamma-aminobutyric acid (GABA) aminotransferase. The study by Silverman & Nanavati (1990) provides insights into the mechanisms of enzyme inhibition, crucial for the development of therapeutic agents in neurology and psychiatry.

6. Synthesis of Aromatic Amino Acids

In the field of molecular pharmacology, 2-Amino-5-phenylpentanoic acid has been synthesized as an analogue of L-methionine to study its inhibition of enzyme systems. Coulter et al. (1974) explored its inhibitory activity on enzymes like ATP:L-methionine S-adenosyltransferase, contributing to our understanding of enzyme kinetics and inhibitor design (Coulter, Lombardini, & Talalay, 1974).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347674
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenylpentanoic acid

CAS RN

2046-19-7, 34993-02-7, 36061-08-2
Record name NSC167401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2-Amino-5-phenyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
Y Shimohigashi, S Lee, N Izumiya - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… The L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid (Amp), 2-amino-5-phenylpentanoic acid (App), and 2-amino-5-(p-hydroxyphenyl)pentanoic acid (Ahp) are constituent amino …
Number of citations: 51 www.journal.csj.jp
Y HASHIMOTO, H AOYAGI, M WAKI… - … Journal of Peptide …, 1983 - Wiley Online Library
… Therefore, it is interesting to synthesize AM-toxin I1 analogs containing a lower or higher homolog of ~-App (L-2-amino-5phenylpentanoic acid). Recently we found that cyclic dehydro…
Number of citations: 16 onlinelibrary.wiley.com
AW Coulter, JB Lombardini, P TALALAY - Molecular Pharmacology, 1974 - ASPET
… 2-Amino-5-phenylpentanoic acid was a considerably better inhibitor of the liver enzyme than 2-aminopentanoic acid (norvaline) but produced no inhibition of the yeast and E. coli …
Number of citations: 16 molpharm.aspetjournals.org
K Nobuo, S Yasuyuki, W Michinori - 九州大學理學部紀要, 1981 - cir.nii.ac.jp
RESOLUTION OF AMINO ACIDS (XIV) : RESOLUTION OF DL-2-AMINO-5-PHENYLPENTANOIC ACID HOMOLOGS | CiNii Research … RESOLUTION OF AMINO ACIDS (XIV) …
Number of citations: 5 cir.nii.ac.jp
T Kanmera, S Lee, H Aoyagi, N Izumiya - Tetrahedron Letters, 1979 - Elsevier
… Chiral inductions producing cyclo (L-aminoacyl-L-Ala) ( 5 ) from 4 were 96–99% in the case of L-Aba (2-aminobutanoic acid), L-Val, L-Leu, and L-App (2-amino-5-phenylpentanoic acid) …
Number of citations: 42 www.sciencedirect.com
T KOZONO, H MIHARA, H AOYAGI… - … Journal of Peptide …, 1984 - Wiley Online Library
… As a preliminary experiment, synthesis of [L‐Phe 3 ] AM‐toxin II, containing L‐Phe in place of L‐App (L‐2‐amino‐5‐phenylpentanoic acid), was attempted. Cyclization of H‐L‐Phe‐ΔAla…
Number of citations: 3 onlinelibrary.wiley.com
T KANMERA, S LEE, H AOYAGI… - International Journal of …, 1980 - Wiley Online Library
… Optically pure L-2aminobutanoic acid, L-2amino-5-phenylpentanoic acid and L-phenylalanine were synthesized on a preparative scale by this method and subsequent acid-hydrolysis. …
Number of citations: 33 onlinelibrary.wiley.com
Y Shimohigashi, N Izumiya - International Journal of Peptide …, 1978 - Wiley Online Library
… An analog, [L‐Phe 1 ]‐AM‐toxin, containing the lower homolog (L‐phenylalanine) instead of L‐2‐amino‐5‐phenylpentanoic acid in position 1 of natural toxin II, was synthesized …
Number of citations: 31 onlinelibrary.wiley.com
H Mihara, H Aoyagi, S Lee, M Waki… - … Journal of Peptide …, 1984 - Wiley Online Library
In order to investigate the influence of the side‐chain length at position 3 of AM‐toxin I (cyclic tetradepsipeptide) on necrotic activity for apple leaf, two analogs of AM‐toxin I, [L‐2‐amino‐…
Number of citations: 11 onlinelibrary.wiley.com
K Noda, J Nakashima, S Lee, N Izumiya - Bulletin of the Chemical …, 1983 - journal.csj.jp
… in place of dehydroalanine in position 4 was synthesized from pyruvoyl– L -Ala– L -Hmb– L -App–amide (Hmb, 2-hydroxy-3-methylbutanoic acid; App, 2-amino-5-phenylpentanoic acid) …
Number of citations: 6 www.journal.csj.jp

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